molecular formula C6H3NO6S B2946216 2-Nitro-3,4-thiophenedicarboxylic acid CAS No. 932032-15-0

2-Nitro-3,4-thiophenedicarboxylic acid

Cat. No.: B2946216
CAS No.: 932032-15-0
M. Wt: 217.15
InChI Key: QVUNLLWWQKILLR-UHFFFAOYSA-N
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Description

2-Nitro-3,4-thiophenedicarboxylic acid is an organic compound with the molecular formula C6H3NO6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups and a nitro group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3,4-thiophenedicarboxylic acid typically involves the nitration of 3,4-thiophenedicarboxylic acid. One common method includes the reaction of 3,4-thiophenedicarboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3,4-thiophenedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-3,4-thiophenedicarboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-Nitro-3,4-thiophenedicarboxylic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-3,4-thiophenedicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups on the thiophene ring. This combination imparts distinct chemical reactivity and makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-nitrothiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO6S/c8-5(9)2-1-14-4(7(12)13)3(2)6(10)11/h1H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNLLWWQKILLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932032-15-0
Record name 2-nitrothiophene-3,4-dicarboxylic acid
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